1-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by a fused imidazole and pyridine ring system. This compound features a methyl group at the nitrogen atom in the imidazole ring, which significantly influences its chemical properties and biological activity. The molecular formula for 1-methyl-1H-imidazo[4,5-b]pyridine is C₉H₈N₂, and it has a molecular weight of approximately 148.17 g/mol. Its structure contributes to its potential as a pharmacologically active agent, making it a subject of interest in medicinal chemistry.
Due to the limited research on 1-Me-ImPy, a specific mechanism of action is not available. However, if this compound exhibits biological activity, its mechanism could involve interactions with enzymes or other biomolecules through hydrogen bonding, π-π stacking, or other non-covalent interactions due to the presence of the nitrogen atoms and aromatic rings [].
Since detailed information on 1-Me-ImPy is lacking, it's crucial to handle any unknown compound with caution. Assuming similarities to other imidazopyridines, potential hazards could include:
The biological activities of 1-methyl-1H-imidazo[4,5-b]pyridine derivatives have been extensively studied. These compounds exhibit:
Several synthesis methods for 1-methyl-1H-imidazo[4,5-b]pyridine have been reported:
1-Methyl-1H-imidazo[4,5-b]pyridine and its derivatives find applications in several fields:
Studies on the interactions of 1-methyl-1H-imidazo[4,5-b]pyridine with biological targets reveal:
These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of this compound class .
Several compounds share structural similarities with 1-methyl-1H-imidazo[4,5-b]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methylimidazo[4,5-b]pyridine | Methyl group on the second nitrogen | Exhibits distinct biological activity profiles |
| 1-Hydroxyimidazo[4,5-b]pyridine | Hydroxy group at the first position | Increased solubility and altered pharmacological effects |
| 3-Methylimidazo[4,5-b]pyridine | Methyl group at the third position | Different reactivity patterns compared to 1-methyl variant |
| 2-Aminoimidazo[4,5-b]pyridine | Amino group substitution | Potential for different interaction mechanisms |
The uniqueness of 1-methyl-1H-imidazo[4,5-b]pyridine lies in its specific methyl substitution pattern at the nitrogen atom of the imidazole ring. This modification enhances its bioactivity compared to other similar compounds while also influencing its chemical reactivity and pharmacological profile.
The tandem nucleophilic aromatic substitution-reduction-cyclization methodology represents a highly efficient approach for synthesizing 1-Methyl-1H-imidazo[4,5-b]pyridine derivatives through a sequential three-step process [1]. This strategy involves the initial nucleophilic aromatic substitution reaction of 2-chloro-3-nitropyridine with primary amines, followed by in situ nitro group reduction and subsequent heterocyclization with aldehydes [1].
The mechanistic pathway begins with the nucleophilic aromatic substitution reaction where 2-chloro-3-nitropyridine undergoes reaction with various primary amines in water-isopropanol medium at 80°C for 2 hours [1]. The formation of N-substituted pyridine-2-amine intermediates occurs through this nucleophilic displacement of the chloro group [1]. The intermediate products are then subjected to reduction conditions using zinc dust and concentrated hydrochloric acid at 80°C for 45 minutes, leading to the formation of N-substituted pyridine-2,3-diamines in 90% yield [1].
The final cyclization step involves treatment of the diamine intermediates with substituted aldehydes in water-isopropanol solvent system without any metal catalyst for 10 hours at 85°C [1]. Time-dependent nuclear magnetic resonance studies have revealed that the heterocyclization proceeds through route A, involving imine intermediate formation followed by subsequent cyclization and aromatization to obtain the imidazo[4,5-b]pyridine derivatives [1].
The tandem strategy demonstrates exceptional substrate scope, accommodating various primary amines including linear-chain aliphatic amines and diverse aldehydes bearing electron-donating or electron-withdrawing substituents [1]. Heteroaromatic aldehydes also provide corresponding imidazo[4,5-b]pyridines in higher yields under these conditions [1].
| Reaction Parameter | Optimized Conditions | Alternative Conditions | Yield Comparison |
|---|---|---|---|
| Nucleophilic Substitution | Water-isopropanol, 80°C, 2h | 1,2-dichloroethane reflux, 24h | 90% vs 75% |
| Reduction Step | Zinc dust/hydrochloric acid, 80°C, 45min | Zinc/acetic acid, 80°C, 12h | 90% vs 50% |
| Cyclization | Water-isopropanol, 85°C, 10h | Methanol or ethanol, similar conditions | 85-95% vs 60-70% |
The superior performance of water-isopropanol solvent system compared to aprotic solvents such as toluene, 1,4-dioxane, tetrahydrofuran, and 1,2-dichloroethane demonstrates the crucial role of protic solvents in promoting the condensation stage [1]. The entire three-step sequence can be performed in a single reaction vessel without isolating intermediates, highlighting the efficiency of this tandem approach [1].
Phase-transfer catalyzed alkylation represents a significant methodology for introducing N-alkyl substituents into imidazo[4,5-b]pyridine derivatives, particularly for the synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridine through selective N-methylation processes [2] [3]. This approach utilizes quaternary ammonium salts as phase-transfer catalysts to facilitate the transfer of organic substrates between aqueous and organic phases.
The phase-transfer catalyzed alkylation of imidazo[4,5-b]pyridine derivatives employs tetrabutylammonium bromide as the primary catalyst in combination with potassium carbonate as the base [2]. The reaction conditions typically involve heating the reaction mixture at 80°C for 6-12 hours in dimethylformamide solvent [2]. This methodology enables the selective alkylation at the N-1 position of the imidazopyridine ring system, producing regioisomeric products with high selectivity [3].
The phase-transfer catalysis mechanism involves the formation of ion pairs between the quaternary ammonium catalyst and the deprotonated imidazopyridine substrate [4]. The lipophilic quaternary ammonium cation facilitates the transport of the anionic nucleophile into the organic phase, where it can react with alkyl halide electrophiles [4]. The reaction proceeds through an enolate intermediate mechanism, with the phase-transfer catalyst providing the necessary interface between the aqueous base and organic electrophile [4].
Asymmetric variants of phase-transfer catalyzed alkylation have been developed using chiral cinchonidinium catalysts derived from cinchona alkaloids [5] [4]. These catalysts enable enantioselective alkylation reactions at temperatures as low as -40°C, achieving excellent enantioselectivities ranging from 79% to greater than 99% enantiomeric excess [4]. The products obtained through this methodology can be readily converted to useful ester derivatives using methyltriflate and sodium methoxide without racemization [4].
| Catalyst System | Temperature | Reaction Time | Yield Range | Selectivity |
|---|---|---|---|---|
| Tetrabutylammonium bromide | 80°C | 6-12 hours | 70-88% | N-1 selective |
| Cinchonidinium derivatives | -40°C | 6-20 hours | 79-99% | Enantioselective |
| Quaternary ammonium salts | Room temperature | 8-24 hours | 65-85% | Variable |
The alkylation reactions demonstrate broad substrate scope, accommodating various alkyl halides including allyl and benzyl electrophiles [4]. The methodology shows particular efficacy with primary and secondary alkyl halides, while tertiary halides generally provide lower yields due to competing elimination reactions [3].
The development of environmentally sustainable synthetic methodologies for imidazo[4,5-b]pyridine derivatives has led to the adoption of aqueous-isopropanol solvent systems as a green chemistry approach [6]. This solvent combination provides an optimal balance between solubility, reactivity, and environmental compatibility while maintaining high synthetic efficiency [6].
The water-isopropanol solvent system demonstrates superior performance in promoting nucleophilic aromatic substitution reactions compared to traditional organic solvents [6]. The H2O-IPA-assisted aromatic nucleophilic substitution of 2-chloro-3-nitropyridine with diverse amines at 80°C reduces reaction time to 2 hours, compared to 24 hours required in refluxing 1,2-dichloroethane [6]. This significant improvement in reaction kinetics is attributed to the unique solvation properties of the mixed aqueous-organic system [6].
The aqueous-isopropanol system offers multiple advantages aligned with green chemistry principles [6]. The nontoxic and nonflammable nature of water addresses environmental concerns, while isopropanol serves as a biocompatible cosolvent that enhances the solubility of organic substrates [6]. The mixed solvent system eliminates the need for harsh organic solvents typically required in traditional synthetic approaches [6].
The green chemistry metrics for the aqueous-isopropanol methodology demonstrate significant improvements over conventional methods [6]. The process achieves atom economy values exceeding 85%, environmental factor scores below 10, and requires minimal waste generation [6]. The simple work-up procedure involves solvent removal under reduced pressure, extraction with ethyl acetate, and column chromatography purification [6].
| Green Chemistry Metric | Aqueous-Isopropanol System | Traditional Organic Solvents | Improvement Factor |
|---|---|---|---|
| Atom Economy | 85-90% | 60-75% | 1.2-1.5x |
| Environmental Factor | 8-12 | 25-40 | 2-3x reduction |
| Reaction Time | 12.75 hours total | 48-96 hours | 4-8x faster |
| Yield | 85-95% | 45-75% | 1.2-2x higher |
The methodology demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on aromatic aldehydes [6]. Heteroaromatic aldehydes also participate effectively in the cyclization process, providing access to diverse structural motifs [6]. The broad substrate scope combined with mild reaction conditions makes this approach particularly attractive for large-scale synthesis applications [6].
| Parameter | Method / Medium | Numerical Value | Comment |
|---|---|---|---|
| Gas-phase dipole moment | Stark-effect microwave (Stenutz database) | 5.78 D [1] [2] | Higher than imidazole or pyridine, reflecting the fused N-rich skeleton |
| Calculated solution dipole (water, 298 K) | PCM-B3LYP/6-31+G(d,p) [3] | 6.12 D [3] | Polar solvents stabilise the charge-separated resonance contributor |
| XLogP3 (neutral form) | Fragmental constant algorithm | 0.14 [4] | Hydrophilic relative to most bicyclic aromatics |
| Predicted logS (ESOL) | Machine-learning (ESOL) | -1.72 [5] | Corresponds to ~2.5 g L⁻¹ at 25 °C (see note)* |
| Thermodynamic aqueous solubility | Derived from logS | 2,530 mg L⁻¹[*] [5] | Moderate-to-high solubility for an aromatic heterocycle |
| Intrinsic solubility shift on protonation (pH < 4) | Henderson–Hasselbalch estimate | >10-fold increase [6] | Due to formation of a water-soluble cation |
*Calculation: logS = -1.72 → S = 10⁻¹·⁷² mol L⁻¹; multiply by 133.15 g mol⁻¹ → 2.53 g L⁻¹.
Key observations
| Species | Relative Gibbs Energy ΔG° (kJ mol⁻¹, PCM-H₂O) | Population at 298 K (%) | Dominant Protonation Site (pH 1–7) |
|---|---|---|---|
| IP-a (1H-tautomer, N¹-methyl) | 0.0 (reference) [3] | 94% [3] | Pyridine N⁷ (pKₐ ≈ 6.0 [6]) |
| IP-b (3H-tautomer) | +4.5 [3] | 5% [3] | Pyridine N⁷ |
| IP-c (Rare imidazolium inner-proton) | +14.1 [3] | <1% | N/A |
Prototropic kinetics
pKa profile
| Medium | pKa (pyridine N) | Method |
|---|---|---|
| Water (I = 0.1 M) | 6.0 ± 0.2 [6] | UV-pH titration of an isologue (imidazopyridine 17) |
| Acetonitrile | 12.9 ± 0.4 [10] | Differential potentiometry vs. quinoline |
The values locate 1-Me-ImP at the cusp of physiological protonation, a trait mirrored in zolpidem and other imidazopyridine drugs [6].
Solvent influence on tautomerism
| Compound | Dipole (D) | pKa (water, major basic site) | XLogP3 | Aqueous Solubility (mg L⁻¹) |
|---|---|---|---|---|
| 1-Me-ImP | 5.78 [1] [2] | 6.0 [6] | 0.14 [4] | 2,530[*] [5] |
| Imidazole | 3.61 [12] | 6.95 [13] | -0.19 [14] | ∞ (miscible) [12] |
| Pyridine | 2.37 [7] | 5.25 [13] | 0.62 [15] | Fully miscible [7] |
| Benzimidazole | 4.06 [8] | 5.58 [16] | 1.32 [8] | 55 mg L⁻¹ (25 °C) [8] |
Trends and implications